1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol
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Overview
Description
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a piperazine ring, and a methoxyphenyl group. It is known for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol involves several steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with naphthaldehyde under specific conditions to form the desired product. The reaction typically requires a solvent such as acetonitrile and a catalyst like Yb(OTf)3 . The intermediate products are purified through recrystallization, and the final product is confirmed using techniques such as NMR and HRMS .
Chemical Reactions Analysis
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, the compound can modulate various physiological responses, making it a potential therapeutic agent for conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-22-9-5-4-8-20(22)24-12-14-25(15-13-24)23-16-19-18-7-3-2-6-17(18)10-11-21(19)26/h2-11,16,26H,12-15H2,1H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCGVCRBDSXIBN-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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